
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied, and its biological activities are well characterized. However, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide in various diseases. Future research could also focus on identifying the molecular targets of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide with other drugs or compounds.
合成方法
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide.
科学研究应用
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
属性
分子式 |
C13H13Cl2NO4S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3 |
InChI 键 |
JISAQCAYCWWUJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
规范 SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
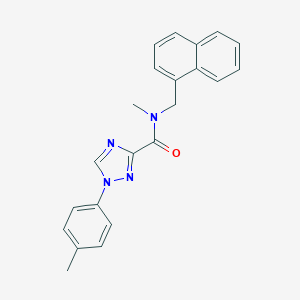
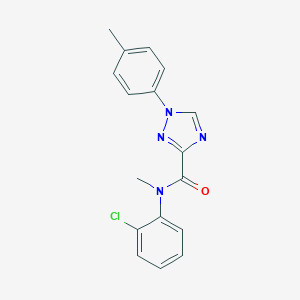
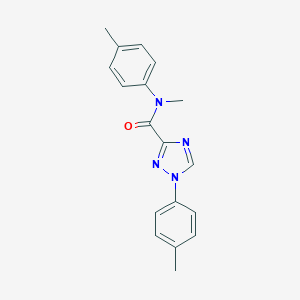
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

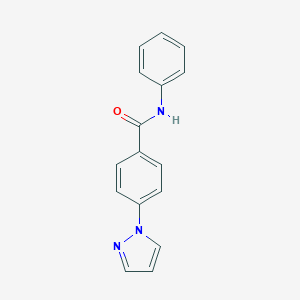

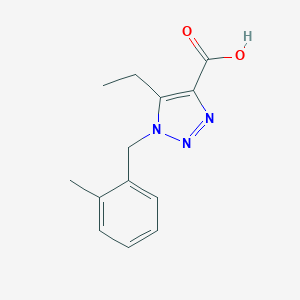
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)

![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)